N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide
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Overview
Description
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide is a chemical compound with the molecular formula C24H24F2N4O5S and a molecular weight of 518.53. It is a derivative of pantoprazole, a proton pump inhibitor used to treat conditions such as gastroesophageal reflux disease and Zollinger-Ellison syndrome . This compound is primarily used in scientific research as an impurity standard and intermediate in the synthesis of pantoprazole .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide typically involves the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane. The resulting sulfoxide intermediate is then reduced to the sulfide using a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide undergoes several types of chemical reactions, including:
Reduction: The sulfoxide intermediate can be reduced back to the sulfide using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane as solvent.
Reduction: Sodium borohydride, methanol as solvent.
Substitution: Various nucleophiles, organic solvents like dichloromethane or methanol.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Regeneration of the sulfide from the sulfoxide.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pantoprazole and related compounds.
Biology: In studies investigating the biological activity and metabolism of proton pump inhibitors.
Medicine: As a reference standard for impurity profiling in pharmaceutical formulations.
Industry: In the development and optimization of industrial processes for the production of pantoprazole.
Mechanism of Action
The mechanism of action of N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide is related to its role as an intermediate in the synthesis of pantoprazole. Pantoprazole itself works by inhibiting the H+/K+ ATPase enzyme in the stomach lining, thereby reducing gastric acid secretion . The sulfide derivative is converted to the active sulfoxide form, which then binds to the enzyme and exerts its inhibitory effect .
Comparison with Similar Compounds
Similar Compounds
Pantoprazole: The parent compound, a widely used proton pump inhibitor.
Pantoprazole Sulfone: An oxidized derivative of pantoprazole.
Pantoprazole Sodium Sesquihydrate: A hydrated form of pantoprazole sodium.
Uniqueness
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide is unique in its structural features, particularly the presence of the sulfide group, which distinguishes it from other pantoprazole derivatives. This structural difference influences its reactivity and role as an intermediate in the synthesis of pantoprazole .
Properties
IUPAC Name |
5-(difluoromethoxy)-1-[(3,4-dimethoxypyridin-2-yl)methyl]-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N4O5S/c1-31-19-7-9-27-16(21(19)33-3)12-30-18-6-5-14(35-23(25)26)11-15(18)29-24(30)36-13-17-22(34-4)20(32-2)8-10-28-17/h5-11,23H,12-13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIGRQLNJGLOLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CN2C3=C(C=C(C=C3)OC(F)F)N=C2SCC4=NC=CC(=C4OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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